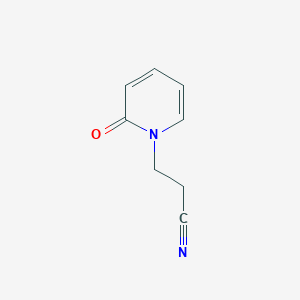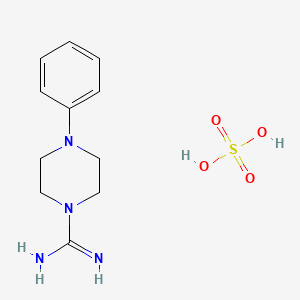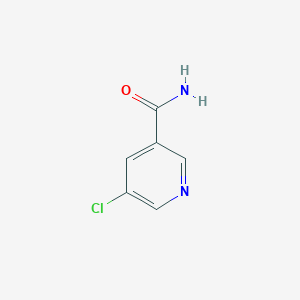
5-Chloronicotinamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 5-Chloronicotinamide consists of 5 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 1 Oxygen atom, and 1 Chlorine atom . It contains a total of 15 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis
5-Chloronicotinamide has a molecular weight of 156.57 . Its physical and chemical properties include a density of 1.4±0.1 g/cm3, a boiling point of 313.7±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 55.5±3.0 kJ/mol and a flash point of 143.5±23.7 °C .Wissenschaftliche Forschungsanwendungen
Summary of the Application
Nicotinamide and its derivatives, including potentially 5-Chloronicotinamide, have been investigated for their antibacterial and antibiofilm properties. These compounds have been found to have a wide range of biological applications .
Methods of Application or Experimental Procedures
The nicotinamide derivatives were synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). They were then investigated both computationally and experimentally. The compounds were optimized at the B3LYP/6–31 + G (d,p) level in water with the C-PCM solvent method .
Results or Outcomes
The antibacterial and antibiofilm properties of the synthesized compounds were tested against various bacteria. As a result, one of the derivatives, ND4, was found to be the best inhibitor candidate against Enterococcus faecalis .
Enzymatic Production of 2-Chloronicotinic Acid
Methods of Application or Experimental Procedures: The process involves the biocatalytic hydrolysis of chlorinated nicotinamides, including potentially 5-Chloronicotinamide, by a superior AS family amidase .
Results or Outcomes: The outcome of this process is the production of 2-chloronicotinic acid . Further details about the efficiency of the process or the yield of the product are not provided in the source .
Research and Development
Methods of Application or Experimental Procedures: The specific methods of application would depend on the nature of the research being conducted .
Results or Outcomes: The outcomes would also depend on the specific research goals .
Therapeutic Implications and Cosmeceutical Applications in Functional Skincare Products
Methods of Application or Experimental Procedures: The specific methods of application would depend on the nature of the skincare product or cosmetic .
Results or Outcomes: Niacinamide has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation . It may be considered to partially prevent and/or reverse several biophysical changes associated with skin aging .
Simulation Visualizations
Methods of Application or Experimental Procedures: The specific methods of application would depend on the nature of the simulation visualization .
Results or Outcomes: The outcomes would also depend on the specific research goals .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNDTIIAQNGGPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20343961 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloronicotinamide | |
CAS RN |
284040-69-3 | |
| Record name | 5-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20343961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



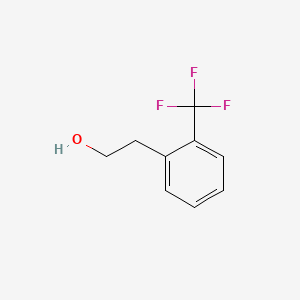
![Methyl [(4-Hydroxypyrimidin-2-yl)thio]acetate](/img/structure/B1297003.png)
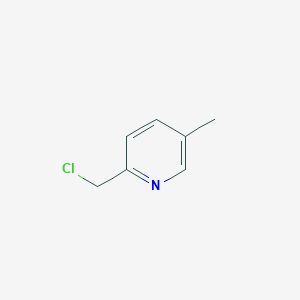
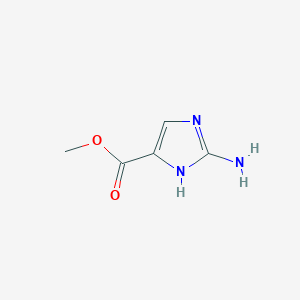
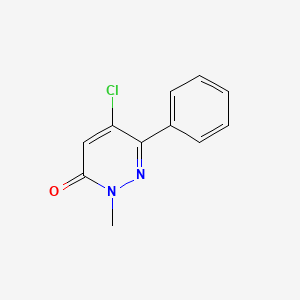
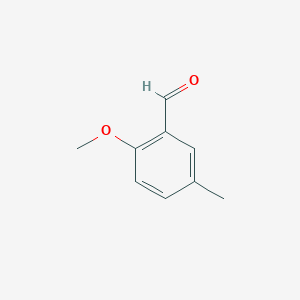
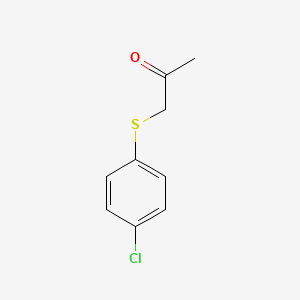
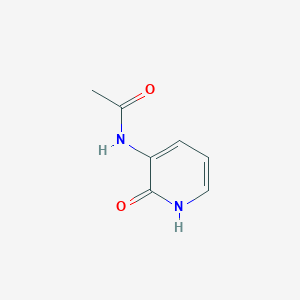
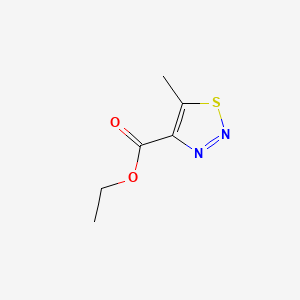

![Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B1297018.png)
![2-[4-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B1297019.png)
